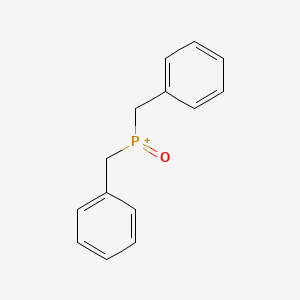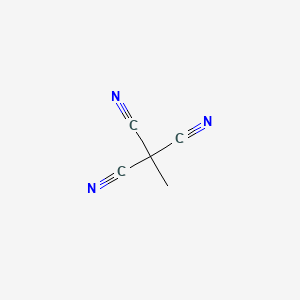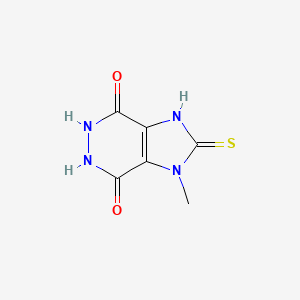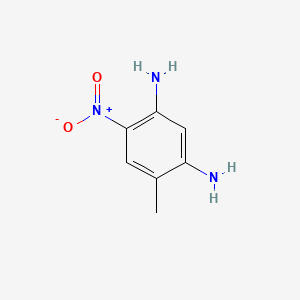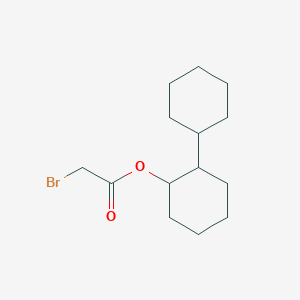
1,1'-Bi(cyclohexyl)-2-yl bromoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Bi(cyclohexyl)-2-yl bromoacetate is an organic compound that features a bromoacetate functional group attached to a bicyclohexyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Bi(cyclohexyl)-2-yl bromoacetate typically involves the bromination of 1,1’-Bi(cyclohexyl)-2-yl acetate. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, optimizing the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,1’-Bi(cyclohexyl)-2-yl bromoacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The bromoacetate group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Nucleophilic Substitution: Formation of substituted derivatives like azides, thiocyanates, or ethers.
Reduction: Formation of 1,1’-Bi(cyclohexyl)-2-yl ethanol.
Oxidation: Formation of 1,1’-Bi(cyclohexyl)-2-yl acetic acid.
Scientific Research Applications
1,1’-Bi(cyclohexyl)-2-yl bromoacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: Potential use in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-Bi(cyclohexyl)-2-yl bromoacetate involves its interaction with nucleophiles or electrophiles, leading to the formation of various derivatives. The bromoacetate group acts as a reactive site for nucleophilic attack, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
1,1’-Bi(cyclohexyl)-2-yl acetate: Lacks the bromo group, making it less reactive in nucleophilic substitution reactions.
1,1’-Bi(cyclohexyl)-2-yl alcohol: The reduced form of the bromoacetate, with different reactivity and applications.
1,1’-Bi(cyclohexyl)-2-yl acetic acid: The oxidized form, with distinct chemical properties and uses.
Uniqueness: 1,1’-Bi(cyclohexyl)-2-yl bromoacetate is unique due to its bromoacetate functional group, which imparts specific reactivity and versatility in chemical synthesis. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
6976-57-4 |
|---|---|
Molecular Formula |
C14H23BrO2 |
Molecular Weight |
303.23 g/mol |
IUPAC Name |
(2-cyclohexylcyclohexyl) 2-bromoacetate |
InChI |
InChI=1S/C14H23BrO2/c15-10-14(16)17-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h11-13H,1-10H2 |
InChI Key |
DIYHVSKBLWKBBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2CCCCC2OC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


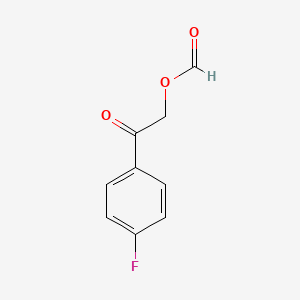

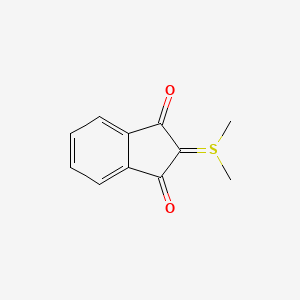
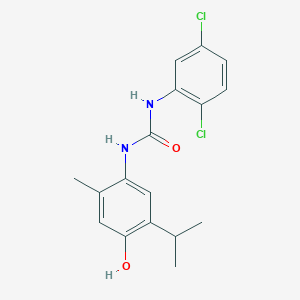

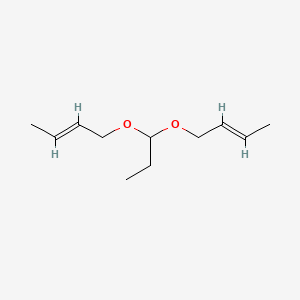
![Octahydrobenzo[3,4]cyclobuta[1,2-c]furan-1,3-dione](/img/structure/B14729555.png)
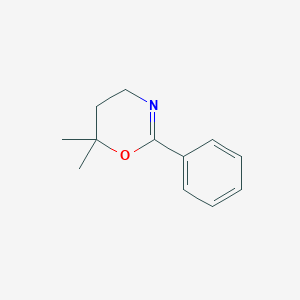
![N-(3-{1-[2-(3-Methylbutanoyl)hydrazinylidene]ethyl}phenyl)cyclopropanecarboxamide](/img/structure/B14729560.png)
